molecular formula C12H18N2O B1585773 2-Morpholin-4-yl-1-phenylethylamine CAS No. 38060-08-1

2-Morpholin-4-yl-1-phenylethylamine

Cat. No. B1585773
CAS RN: 38060-08-1
M. Wt: 206.28 g/mol
InChI Key: CLAGARRWBBUZDR-UHFFFAOYSA-N
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Description

“2-Morpholin-4-yl-1-phenylethylamine” is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.29 . The compound is also known by the synonyms “alpha-[(Morpholin-4-yl)methyl]benzylamine” and "4-(2-Amino-2-phenylethyl)morpholine" .


Molecular Structure Analysis

The InChI code for “2-Morpholin-4-yl-1-phenylethylamine” is 1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Morpholin-4-yl-1-phenylethylamine” is a solid at room temperature . The compound should be stored at 2-8°C . The flash point is 130-134°C at 2mm Hg .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One notable application of 2-Morpholin-4-yl-1-phenylethylamine derivatives is as neurokinin-1 (NK-1) receptor antagonists. These compounds, such as the one described in Harrison et al. (2001), are effective in pre-clinical tests related to clinical efficacy in emesis and depression, demonstrating their potential in treating these conditions (Harrison et al., 2001).

Structural Optimization for Enhanced Efficacy

Further research by Hale et al. (1998) focuses on the structural modification of morpholine acetal human neurokinin-1 receptor antagonists. These modifications led to compounds with potent, long-acting hNK-1 receptor antagonistic properties, beneficial in treating chronic disorders related to Substance P actions (Hale et al., 1998).

Platinum(II) Complexes in Cancer Therapy

Brodie et al. (2004) explored the use of platinum(II) complexes incorporating morpholine derivatives in cancer therapy. These complexes showed variable cytotoxicities against leukemia cell lines, indicating potential applications in targeted cancer treatments (Brodie et al., 2004).

Peptidomimetic Chemistry

In peptidomimetic chemistry, enantiopure Fmoc-protected morpholine-3-carboxylic acid, as synthesized by Sladojevich et al. (2007), is significant. This compound demonstrates compatibility with solid-phase peptide synthesis, essential for developing peptidomimetics (Sladojevich et al., 2007).

Fluorescence Studies

The fluorescence properties of catechol amines condensed with formaldehyde, including phenylethylamine derivatives, were studied by Falck et al. (1962). This research provides insights into the fluorescence characteristics of these compounds, relevant in various analytical and diagnostic applications (Falck et al., 1962).

Oxidative Degradation Studies

The study of oxidative degradation of morpholine acetal substance P antagonists, as researched by Zhao et al. (2004), reveals insights into the stability and degradation pathways of these compounds, critical for their development and optimization (Zhao et al., 2004).

Heterocyclic Scaffold Synthesis

Pandey et al. (2012) demonstrated the use of morpholine derivatives in synthesizing heterocyclic scaffolds. These scaffolds are valuable in developing bioactive molecules for various therapeutic applications (Pandey et al., 2012).

Photodynamic Therapy Agents

Kucińska et al. (2015) investigated 2-(morpholin-4-yl)ethoxy substituted phthalocyanines for photodynamic therapy. These compounds showed promising results in cancer cell lines, highlighting their potential as therapeutic agents (Kucińska et al., 2015).

Morpholine as a Privileged Structure in Medicinal Chemistry

Kourounakis et al. (2020) reviewed the significance of morpholine in drug design and development. The study emphasizes morpholine's role in enhancing potency and improving pharmacokinetic properties of drugs (Kourounakis et al., 2020).

Antifungal Agents

Bardiot et al. (2015) developed 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with broad-spectrum antifungal properties. These compounds demonstrated efficacy against various fungal species, indicating their potential in antifungal therapies (Bardiot et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 . It’s recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there’s a risk of exposure . The compound should be used in a well-ventilated area and contact with moisture should be avoided .

properties

IUPAC Name

2-morpholin-4-yl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAGARRWBBUZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384640
Record name 2-Morpholin-4-yl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-yl-1-phenylethylamine

CAS RN

38060-08-1
Record name 2-Morpholin-4-yl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of LAH (6.1 mmol) in THF (25 mL) is added dropwise a solution of 2-amino-1-morpholin-4-yl-2-phenylethanone (670 mmol) in THF (5 mL) at 0° C. The reaction mixture is refluxed for 2 hr, and then the reaction is quenched by the addition of Na2SO4-10H2O at 0° C. After stirring at room temperature for 0.5 h, the resulting mixture is filtered through celite, and the filtrate is concentrated in vacuo to give the title compound, which is directly used for the next reaction without further purification.
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670 mmol
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5 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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